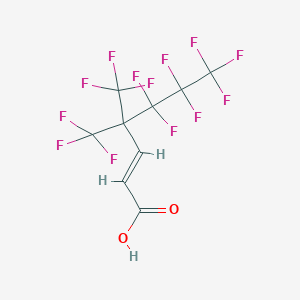

(E)-5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid

Overview

Description

Hept-2-enoic acid, also known as heptenoic acid, is an unsaturated fatty acid . It is a clear, colorless liquid with a strong odor, and is commonly used in the flavor and fragrance industry for its pungent, anise-like odor . In addition, it can be used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of α,β-unsaturated carboxylic acids has been known for more than 130 years . A protocol using the combination of Ni (II) salt, bisphosphine ligand, and a catalytic amount of acid anhydride, to achieve the hydrocarboxylation of various alkynes with formic acid with high selectivity and remarkable functional group compatibility, affording α, β-unsaturated carboxylic acids regio- and stereoselectively .Molecular Structure Analysis

The molecular structures of the two lowest melting odd- and even-numbered α,β-unsaturated carboxylic acids—(E)-hept-2-enoic acid (C7) and (E)-oct-2-enoic acid (C8)—are reported . C7 crystallizes in the triclinic space group with two molecules in the unit cell and C8 in the monoclinic space group C 2/ c with eight molecules in the unit cell .Chemical Reactions Analysis

Hept-2-enoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .Physical And Chemical Properties Analysis

Hept-2-enoic acid has a molecular weight of 128.17 and a formula of C7H12O2 . It appears as a colorless to light yellow liquid . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 226.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications

Photocatalysis

This compound serves as a ligand in Ir (III) complexes that are suitable for use in photocatalysis . Photocatalysis is a process where light energy is used to accelerate a photoreaction. This application is significant in the field of green chemistry, as it can lead to the development of more environmentally friendly reactions, particularly in the synthesis of complex organic compounds.

OLED Technology

The ligand properties of this compound make it suitable for use in phosphorescent OLEDs (Organic Light-Emitting Diodes) . OLEDs are used in display and lighting technologies, and the incorporation of such compounds can improve the efficiency and lifetime of these devices.

Antimalarial Drug Synthesis

Derivatives of this compound have been synthesized as potential antimalarial agents . The trifluoromethyl group is a common feature in many pharmaceuticals, and its inclusion in compounds can enhance their metabolic stability and bioavailability.

Synthetic Chemistry

The compound is used in the synthesis of benzotrifluoride derivatives , which are important intermediates in the preparation of various antimalarial compounds . This showcases the compound’s role in facilitating the synthesis of complex molecules for pharmaceutical applications.

Safety and Handling in Chemical Processes

Understanding the safety and handling of this compound is crucial in its application in research and industrial processes. It may cause respiratory, skin, and serious eye irritation, thus necessitating proper safety measures during its use .

Mechanism of Action

Target of Action

Similar compounds with trifluoromethyl groups have been known to interact with various enzymes and receptors, influencing their activity .

Mode of Action

Trifluoromethyl groups in similar compounds have been known to participate in various chemical reactions, including photocatalysis .

Biochemical Pathways

Compounds with similar structures have been used in photocatalysis and phosphorescent oleds .

Result of Action

Similar compounds have shown potential in applications such as dye-sensitive solar cells (dsscs), where they have improved the photoconversion efficiency .

properties

IUPAC Name |

(E)-5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H,(H,23,24)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBSSRTXPFBWQQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)

![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)

![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)

![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)